N-(4-fluorophenyl)-3,4-dimethylbenzamide
Description
N-(4-Fluorophenyl)-3,4-dimethylbenzamide is a substituted benzamide featuring a 4-fluorophenyl group attached to the amide nitrogen and methyl substituents at the 3- and 4-positions of the benzoyl ring. This structure confers unique physicochemical properties, such as moderate lipophilicity and metabolic stability, making it relevant in pharmaceutical and flavor-enhancement research.
Properties
Molecular Formula |
C15H14FNO |
|---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C15H14FNO/c1-10-3-4-12(9-11(10)2)15(18)17-14-7-5-13(16)6-8-14/h3-9H,1-2H3,(H,17,18) |
InChI Key |
GRVRYMGAADCAAA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)F)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)F)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Fluorophenyl Substituents
A. Antiproliferative Agents
- N-(4-Fluorophenyl)-amide Derivatives (F4, T3): In a study comparing furan (F4) and thiophene (T3) analogues, the thiophene derivative (T3) exhibited stronger correlations between calculated logP (clogP) and antiproliferative activity (LD₅₀ on A431 cells) than the furan counterpart. This suggests that the aromatic scaffold (thiophene vs.
B. Umami Flavor Enhancers
- (R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-Dimethylbenzamide (S9229): This compound, structurally similar to N-(4-fluorophenyl)-3,4-dimethylbenzamide but with a branched alkoxy substituent, acts as a potent umami receptor agonist. It enhances flavor at concentrations 1,000-fold lower than monosodium glutamate (MSG). Metabolism studies in rats and humans revealed rapid oxidative transformation via hydroxylation, demethylation, and glucuronidation . Key Insight: Alkyl substituents on the amide nitrogen modulate receptor affinity and metabolic stability, critical for flavor-enhancer design.
C. Enzyme Inhibitors
- N-(4-Fluorophenyl)maleimide: Exhibited potent monoacylglycerol lipase (MGL) inhibition (IC₅₀ = 5.18 µM), comparable to iodine- and bromine-substituted analogues. The para-fluorine position likely enhances electron-withdrawing effects, stabilizing enzyme interactions .
Halogenated Benzamides with Varied Substituents
Key Trends :
- Halogen Effects : Fluorine’s small size and high electronegativity optimize target interactions without steric hindrance.
- Substituent Position : Para-substitution on the phenyl ring maximizes bioactivity across diverse applications.
Metabolic and Toxicological Profiles
- This compound Analogues :
S9229 undergoes extensive phase I metabolism (hydroxylation, demethylation) and phase II glucuronidation. The 4-methyl group on the benzamide ring is a primary site of oxidation, producing a major hydroxylated metabolite (54% abundance) .
Physicochemical Properties
| Compound Name | clogP | Water Solubility | Key Application |
|---|---|---|---|
| N-(4-Fluorophenyl)-amide (F4) | ~2.5* | Low | Antiproliferative agent |
| S9229 | ~3.8* | Moderate | Umami flavor enhancement |
| N-(4-Fluorophenyl)maleimide | ~1.9* | Low | Enzyme inhibition |
*Estimated from structural analogues.
Key Insight : Higher clogP values correlate with enhanced membrane permeability but may reduce solubility, necessitating a balance in drug design.
Preparation Methods
Procedure:
-
Synthesis of 3,4-Dimethylbenzoyl Chloride :
-
3,4-Dimethylbenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) or toluene under reflux. The reaction is typically complete within 2–4 hours, yielding the acyl chloride as a colorless liquid.
-
Example: 5.0 g of 3,4-dimethylbenzoic acid reacts with 10 mL SOCl₂ at 70°C for 3 hours, followed by solvent removal under vacuum.
-
-
Amidation with 4-Fluoroaniline :
-
The acyl chloride is dissolved in DCM or tetrahydrofuran (THF) and added dropwise to a solution of 4-fluoroaniline and a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts.
-
Reaction conditions: 0–5°C for 1 hour, followed by stirring at room temperature for 12 hours.
-
Workup involves washing with aqueous NaHCO₃, brine, and drying over Na₂SO₄. Purification via recrystallization (ethanol/water) or column chromatography (hexane:ethyl acetate = 4:1) yields the product.
-
Data Table 1: Acyl Chloride Method Optimization
| Acyl Chloride Precursor | Solvent | Base | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| SOCl₂ | DCM | Pyridine | 0°C → RT | 85% | |
| (COCl)₂ | Toluene | Et₃N | Reflux | 78% |
Coupling Reagent-Assisted Synthesis
Carbodiimide-based coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), are widely used to facilitate amide bond formation under mild conditions. This method avoids the need for handling reactive acyl chlorides.
Procedure:
-
Activation of 3,4-Dimethylbenzoic Acid :
-
Reaction with 4-Fluoroaniline :
Data Table 2: EDCI Coupling Performance
Oxidative Amidation of 3,4-Dimethylbenzyl Alcohol
Emerging methods employ oxidative strategies to convert alcohols directly to amides, bypassing intermediate acid or acyl chloride steps. This approach is advantageous for substrates sensitive to strong acids or high temperatures.
Procedure:
-
Reaction Setup :
-
Reaction Conditions :
Mechanistic Insight :
DIB mediates the oxidation of the alcohol to a carbonyl intermediate, which subsequently reacts with the amine to form the amide. TBHP acts as a co-oxidant, enhancing the reaction rate.
Comparative Analysis of Methods
Data Table 3: Method Comparison
| Method | Advantages | Limitations | Typical Yield | Scalability |
|---|---|---|---|---|
| Acyl Chloride | High reactivity, short reaction time | Handling corrosive reagents | 78–85% | Industrial |
| EDCI Coupling | Mild conditions, no acyl chlorides | Requires stoichiometric coupling reagents | 82–88% | Laboratory |
| Oxidative Amidation | One-pot, avoids acids | Limited substrate scope | 75–84% | Pilot scale |
Industrial-Scale Considerations
For large-scale production, the acyl chloride method remains predominant due to its cost-effectiveness and established protocols. Recent patents highlight innovations in continuous flow reactors to improve safety and efficiency during thionyl chloride handling. Alternatively, coupling reagent methods are favored in pharmaceutical settings for their compatibility with sensitive substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
